molecular formula C21H23ClN2O B5990809 2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE CAS No. 524731-24-6

2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE

Cat. No.: B5990809
CAS No.: 524731-24-6
M. Wt: 354.9 g/mol
InChI Key: GYPVPAJHOZZMFS-QPJJXVBHSA-N
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Description

2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenyl group, a phenylpropenyl group, and a piperazino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with phenylpropenylpiperazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the type of reaction and the reagents used .

Scientific Research Applications

2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
  • 2-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)ethanone
  • 2-(4-Chlorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(4-CHLOROPHENYL)-1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O/c22-20-10-8-19(9-11-20)17-21(25)24-15-13-23(14-16-24)12-4-7-18-5-2-1-3-6-18/h1-11H,12-17H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPVPAJHOZZMFS-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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